S,S-Efinaconazole is a novel antifungal compound primarily used in the treatment of onychomycosis, a fungal infection of the nails. It belongs to the class of azole antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is notable for its high potency and selective action against dermatophytes and other fungi responsible for nail infections.
S,S-Efinaconazole was developed by the pharmaceutical company Daiichi Sankyo and is marketed under the brand name Jublia. It received approval from the U.S. Food and Drug Administration in 2014 for topical treatment of onychomycosis.
S,S-Efinaconazole can be synthesized through a multi-step chemical process involving several key reactions. The synthesis typically begins with the preparation of a substituted benzenesulfonamide, which undergoes various transformations to introduce the necessary functional groups.
The molecular structure of S,S-Efinaconazole can be described as follows:
S,S-Efinaconazole undergoes various chemical reactions that are critical for its activity:
The mechanism by which S,S-Efinaconazole exerts its antifungal effects involves:
Physical characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of S,S-Efinaconazole in pharmaceutical formulations.
S,S-Efinaconazole is primarily used in dermatology:
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: